METHYL 4-({[(4-METHOXYPHENETHYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
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Overview
Description
Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a methoxyphenethyl group, and a carbothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate typically involves the reaction of 4-methoxyphenethylamine with methyl 4-isothiocyanatobenzoate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and yield of the process. Additionally, continuous flow reactors may be employed to further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Formation of 4-({[(4-hydroxyphenethyl)amino]carbothioyl}amino)benzoate.
Reduction: Formation of 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoic acid.
Substitution: Formation of 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoic acid.
Scientific Research Applications
Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study enzyme-substrate interactions.
Industry: It can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(phenoxycarbonyl)amino]benzoate
- Ethyl 4-[(phenylsulfonyl)amino]benzoate
- Methyl 4-[(4-methylphenyl)sulfonyl]amino]benzoate
Uniqueness
Methyl 4-({[(4-methoxyphenethyl)amino]carbothioyl}amino)benzoate is unique due to the presence of the methoxyphenethyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds and makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-22-16-9-3-13(4-10-16)11-12-19-18(24)20-15-7-5-14(6-8-15)17(21)23-2/h3-10H,11-12H2,1-2H3,(H2,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCURTMUNEDJJRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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